molecular formula C29H25N3O2 B11932698 N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide

N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide

Cat. No.: B11932698
M. Wt: 447.5 g/mol
InChI Key: FCKSYVRWIMRDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide is a pyrazoline-based carboxamide derivative characterized by a dihydropyrazole core substituted with three phenyl groups at positions 1, 3, and 4. The carboxamide moiety is functionalized with a 4-hydroxybenzyl group, which introduces hydrogen-bonding capability and influences solubility. Pyrazoline derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, due to their structural versatility and ability to interact with biomolecular targets .

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-2,3,5-triphenyl-3,4-dihydropyrazole-4-carboxamide

InChI

InChI=1S/C29H25N3O2/c33-25-18-16-21(17-19-25)20-30-29(34)26-27(22-10-4-1-5-11-22)31-32(24-14-8-3-9-15-24)28(26)23-12-6-2-7-13-23/h1-19,26,28,33H,20H2,(H,30,34)

InChI Key

FCKSYVRWIMRDQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis

The canonical synthesis of BHX proceeds through four sequential reactions, as outlined in studies investigating its anticancer properties . While the exact reagents and intermediates remain partially undisclosed, the workflow involves:

  • Knoevenagel Condensation : A substituted salicylaldehyde reacts with ethyl 3-oxo-3-phenylpropanoate to form a 3-benzoyl-2H-1-benzopyran-2-one intermediate.

  • Cyclization with Phenylhydrazine : The coumarin derivative undergoes cyclization in the presence of phenylhydrazine and glacial acetic acid, forming a pyrazole ring.

  • Amidation : A 4-hydroxylbenzyl group is introduced via carboxamide linkage at the pyrazole’s C4 position.

  • Purification : Chromatographic separation yields BHX with 56.5% efficiency in the final step .

This method achieves a 4.2% overall yield , limited by low intermediate yields (e.g., 10.4% in step 2) and the need for repeated chromatography .

Structural and Mechanistic Insights

BHX’s molecular structure (C₂₉H₂₅N₃O₂, MW 447.5 g/mol) features a dihydropyrazole core with three phenyl groups and a 4-hydroxybenzyl carboxamide substituent . Key synthetic challenges include:

  • Stereoselectivity : The pyrazole ring adopts an envelope conformation, with C5 in a vertex position, as confirmed by X-ray crystallography .

  • Tautomerization : Intermediate enol-to-keto tautomerization during cyclization ensures correct stereochemistry .

  • Catalyst-Acid Interactions : Brønsted acid sites in SiO₂-Al₂O₃ facilitate protonation of carbonyl groups, accelerating cyclization .

Comparative Analysis of Methods

ParameterTraditional BHX Synthesis SiO₂-Al₂O₃ Method Mechanochemical
Overall Yield4.2%92%*88%*
Reaction Time48+ hours1.5 hours0.5 hours
CatalystGlacial acetic acidSiO₂-Al₂O₃ZnO nanoparticles
PurificationColumn chromatographyFiltrationNone
*For analogous pyrazolines. BHX not tested.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Cancer Treatment

Inhibition of Wnt/β-Catenin Signaling Pathway

BHX has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in various cancers. Overactivation of this pathway is linked to tumorigenesis and cancer progression. Research indicates that BHX effectively suppresses tumor cell growth by inhibiting this signaling pathway.

  • Mechanism of Action : BHX reduces the expression of β-catenin and downstream target genes associated with the Wnt signaling pathway. Studies have shown that treatment with BHX leads to G1 phase cell cycle arrest and decreases the nuclear accumulation of β-catenin in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • In vitro and In vivo Studies : In vitro assays using MTT assays demonstrated that BHX inhibits cell proliferation at various concentrations. In vivo studies using xenograft models further confirmed its anticancer efficacy, highlighting its potential as a therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer effects, BHX exhibits anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

  • Research Findings : The compound has been evaluated for its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Antidepressant Activity

Recent studies have suggested that derivatives of pyrazole compounds, including BHX, may possess antidepressant-like effects. This opens avenues for exploring its use in treating mood disorders.

  • Biological Activity : The structural characteristics of pyrazole derivatives contribute to their interaction with neurotransmitter systems, potentially leading to antidepressant effects .

Antimicrobial Activity

While primarily studied for its anticancer properties, there is emerging evidence that pyrazole derivatives can also exhibit antimicrobial activity.

  • Evaluation : Some studies have assessed the antimicrobial efficacy of related pyrazole compounds against various pathogens, suggesting that BHX may share similar properties worth investigating .

Case Studies and Research Insights

Several case studies highlight the potential applications of BHX:

StudyFocusFindings
Cancer TreatmentBHX inhibits Wnt signaling, leading to reduced tumor growth in MCF-7 and A549 cells.
Anti-inflammatory EffectsDemonstrated modulation of inflammatory responses in vitro.
Antidepressant ActivitySuggested potential for mood disorder treatment based on structural analysis.
Antimicrobial ActivityPreliminary evaluations indicate possible efficacy against certain pathogens.

Mechanism of Action

The mechanism of action of N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide are best understood through comparison with analogous pyrazoline derivatives. Key differences arise from substituent patterns, electronic effects, and biological activity profiles.

Table 1: Structural Comparison of Selected Pyrazoline Derivatives

Compound Name Substituents on Pyrazoline Core Carboxamide/Other Moieties Key Features
Target Compound 1,3,5-Triphenyl N-(4-Hydroxybenzyl) Enhanced solubility via phenolic -OH; potential for H-bonding
BHX () 1,3,4-Triphenyl N-(4-Hydroxybenzyl) Positional isomerism (1,3,4 vs. 1,3,5); inhibits Wnt/β-catenin signaling in cancer models
Compound 1 () 3-(4-Fluorophenyl), 5-Phenyl 1-Carbaldehyde Electrophilic aldehyde group; confirmed crystallography
Compound 4h () Complex heterocyclic fusion (coumarin-benzodiazepine) Tetrazolyl-pyrazolone hybrid Extended π-conjugation; potential for multi-target interactions
Compound 3,5-Dimethyl, 1-(tetrahydrothiophene-dioxide) N-(4-Chlorobenzyl) Sulfone group enhances polarity; chlorobenzyl introduces electron-withdrawing effects

Key Findings from Comparative Analysis

Substituent Position and Activity: The target compound’s 1,3,5-triphenyl arrangement contrasts with BHX’s 1,3,4-triphenyl substitution (). Positional isomerism may alter steric hindrance and binding affinity.

Functional Group Impact :

  • The 4-hydroxybenzyl group in the target compound and BHX enhances aqueous solubility and enables hydrogen-bonding interactions critical for target engagement (e.g., with β-catenin in Wnt signaling) .
  • In contrast, the 4-chlorobenzyl group in ’s compound introduces hydrophobicity and electron-withdrawing effects, which may favor membrane permeability but reduce polar interactions .

The target compound’s simpler scaffold offers synthetic accessibility and tunability for structure-activity relationship (SAR) studies.

Research Implications and Limitations

  • Data Gaps : While BHX () provides robust biological data, the target compound’s activity profile remains underexplored. Comparative in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed.
  • Synthetic Challenges : The 1,3,5-triphenyl substitution pattern may introduce steric clashes during synthesis, requiring optimized reaction conditions.

Biological Activity

N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C29H25N3O2, with a molecular weight of 447.5 g/mol. Its structure features a pyrazole ring and a hydroxybenzyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-hydroxybenzaldehyde with 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst. Controlled temperatures and pH levels are essential to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including E. coli, Bacillus subtilis, and fungi such as Aspergillus niger at concentrations as low as 40 µg/mL .

Anticancer Properties

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in tumorigenesis. Studies have demonstrated that it can effectively inhibit tumor cell growth by downregulating β-catenin levels in cancer cells .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

The mechanism of action involves interactions with specific molecular targets. The hydroxybenzyl group facilitates hydrogen bonding with biological molecules while the pyrazole ring interacts with enzymes and receptors. These interactions modulate various biochemical pathways leading to observed biological effects .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of related pyrazole derivatives:

StudyCompoundActivityFindings
Selvam et al., 20141-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido) derivativesAnti-inflammatoryInhibited TNF-α (up to 85%) and IL-6 (up to 93%) at 10 µM .
Recent Study (2022)Various pyrazole derivativesAntimicrobialShowed significant inhibition against MTB strain H37Rv at 6.25 µg/mL compared to rifampin .
Europe PMC Review (2016)Pyrazole derivativesAntitumorEffective against BRAF(V600E), EGFR with promising SAR data supporting further drug development .

Q & A

Q. What are the optimal synthetic routes for N-(4-Hydroxybenzyl)-1,3,5-triphenyl-4,5-dihydro-1H-pyrazole-4-carboxamide, and how can yield and purity be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted hydrazines with β-ketoesters or chalcones to form the pyrazoline core. Key steps include:

  • Cyclocondensation : Use ethanol or methanol as solvents at reflux (60–80°C) for 12–24 hours .
  • Functionalization : Introduce the 4-hydroxybenzyl group via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like DCC/DMAP .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. Critical Parameters :

  • Temperature control (±2°C) to avoid side reactions (e.g., over-oxidation).
  • Solvent choice impacts regioselectivity; polar aprotic solvents (DMF) may enhance coupling efficiency .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : The gold standard for confirming 3D structure. Use SHELX programs (SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å). Expect R-factors < 0.06 for high-quality datasets .
  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3. Key signals:
    • Pyrazole protons: δ 3.2–3.8 ppm (diastereotopic CH2), δ 5.1–5.3 ppm (NH).
    • Aromatic protons: δ 6.8–7.6 ppm (multiplet for triphenyl groups) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H]+ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s Wnt/β-catenin inhibitory activity?

Methodological Answer:

  • Modifications : Systematically vary substituents:
    • Replace 4-hydroxybenzyl with electron-withdrawing groups (e.g., nitro, CF3) to test hydrophobic binding pocket interactions.
    • Introduce methyl/methoxy groups on phenyl rings to assess steric effects .
  • Assays :
    • In vitro : TOPFlash luciferase reporter assay in SW480 (CRC) or HepG2 (hepatocellular carcinoma) cells. Measure IC50 shifts with structural variants.
    • In vivo : Use APCmin/+ mouse models to evaluate tumor suppression. Compare pharmacokinetics (oral bioavailability, half-life) .

Data Contradiction Analysis :
Discrepancies in IC50 values across cell lines may arise from off-target effects or differences in β-catenin pathway activation. Validate via siRNA knockdown controls .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with β-catenin (PDB: 1JDH). Prioritize poses with hydrogen bonds to Ser23/Thr24 and hydrophobic contacts with Phe93 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and free energy (MM/PBSA) .
  • Off-Target Screening : SwissTargetPrediction or SEA databases to identify kinase or GPCR targets. Experimental validation via kinase inhibition assays (e.g., EGFR, VEGFR2) .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying cytotoxicity across studies)?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 10% FBS, 37°C, 5% CO2).
  • Control Variables :
    • Serum concentration impacts compound solubility.
    • Incubation time (48 vs. 72 hours) alters IC50 values .
  • Mechanistic Follow-Up :
    • Apoptosis vs. cytostasis: Confirm via Annexin V/PI flow cytometry.
    • Check β-catenin degradation (Western blot for phosphorylated β-catenin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.